molecular formula C17H17NO B8025517 (S)-5-[(Biphenyl-4-yl)methyl]pyrrolidin-2-one

(S)-5-[(Biphenyl-4-yl)methyl]pyrrolidin-2-one

Cat. No. B8025517
M. Wt: 251.32 g/mol
InChI Key: SOBIWLIICMUXJK-INIZCTEOSA-N
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Description

“(S)-5-[(Biphenyl-4-yl)methyl]pyrrolidin-2-one” is a compound that contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). It also contains a biphenyl group, which consists of two connected phenyl rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidin-2-one ring and the biphenyl group. The stereochemistry at the chiral center would be determined by the “(S)” configuration .


Chemical Reactions Analysis

Pyrrolidin-2-ones can participate in a variety of chemical reactions, including those involving the carbonyl group or the ring nitrogen. Biphenyls can undergo electrophilic aromatic substitution and other reactions typical of aromatic rings .

Future Directions

The study of novel pyrrolidin-2-one derivatives is a vibrant field, particularly in medicinal chemistry, where these compounds are often investigated for their potential therapeutic effects . Future research could involve the synthesis of this compound, the investigation of its properties, and the exploration of its potential biological activity.

properties

IUPAC Name

(5S)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17-11-10-16(18-17)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,18,19)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBIWLIICMUXJK-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-[(Biphenyl-4-yl)methyl]pyrrolidin-2-one

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
O=C1CCC(C(=O)c2ccc(-c3ccccc3)cc2)N1
Quantity
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 26.5 g (100 mmol) (R/S)-5-(biphenyl-4-carbonyl)pyrrolidin-2-one, 3.0 g Pd/C (10% PD CP 4505 D/R Catalyst, BASF), 5 g conc. H2SO4 in 300 ml THF and 300 ml MeOH are hydrogenated at 1 atm pressure and heated at 50° C. After 10 h the hydrogen uptake stops. The catalyst is filtered off, washed with methanol and the resulting filtrate is concentrated in vacuo. The evaporation residue is dissolved in toluene and is washed with aqueous Na2CO3 solution. A part of the product precipitates and is filtered and dried in vacuo (96.5% HPLC area %). The toluene phase is washed twice with H2O and evaporated completely, to yield further crude product. This further crude product is purified over silica gel chromatography with toluene/methanol=4:1, to yield the product. This product is stirred in 70 ml toluene at 60° C. for 2 h. Then 70 ml heptanes fraction are added and the precipitate is filtered. The precipitate is dried in vacuo to yield (R/S)-5-biphenyl-4-ylmethylpyrrolidin-2-one (96.5% HPLC area %). 1H NMR (DMSO): 1.69 (1H), 1.96-2.05 (2H), 2.67 (1H), 2.84 (1H), 3.80 (1H), 7.31 (2H), 7.44 (2H), 7.57 (2H), 7.63 (2H), 7.74 (1H).
Name
(R/S)-5-(biphenyl-4-carbonyl)pyrrolidin-2-one
Quantity
26.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
heptanes
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

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